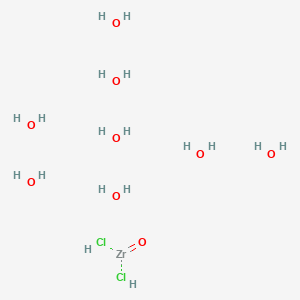
Bis(2-ethylhexyl) 3,3'-thiodipropionate
描述
Synthesis Analysis
The synthesis of Bis(2-ethylhexyl) 3,3'-thiodipropionate involves complex chemical processes. While specific details of its synthesis are not directly available, related compounds, such as bis(2-ethylhexyl)amine, have been synthesized and studied. Bis(2-ethylhexyl)amine, for example, has been used as an organocatalyst in the reactions of α,β-unsaturated aldehydes involving an iminium ion (Hayashi, Han, & Mori, 2023).
Molecular Structure Analysis
The molecular structure of related compounds indicates a range of complex conformations and electronic structures. For instance, in the study of bis(hydroxylamino-1,3,5-triazine) compounds, different rotation restrictions around C(Ar)-N bonds were observed due to their distinctive electronic structures (Hermon & Tshuva, 2008).
Chemical Reactions and Properties
The chemical reactions and properties of Bis(2-ethylhexyl) 3,3'-thiodipropionate are not specifically detailed. However, compounds like bis(2-ethylhexyl) phthalate have been shown to interact with biological systems, impacting oocyte maturation and fertilization in mice (Lu et al., 2019).
Physical Properties Analysis
For the physical properties, studies on similar compounds indicate a range of behaviors. The bis(2-ethylhexyl) ester of sebacic acid, for example, synthesized under subcritical and near-critical conditions, showed specific reaction kinetics and equilibrium conversion rates (Narayan & Madras, 2017).
Chemical Properties Analysis
The chemical properties of Bis(2-ethylhexyl) 3,3'-thiodipropionate can be inferred from studies on related compounds. For instance, bis-thiohydroxamic acids showed specific binding properties with metal ions, influencing their chemical behavior (Rupprecht et al., 1996).
科学研究应用
Environmental Presence and Health Impacts
Estimation of Dietary Intake and Environmental Pollutants : A study evaluated the exposure of the German population to DEHP, highlighting the widespread presence of such chemicals in food and their potential health impacts. This study emphasizes the need for understanding the environmental distribution and health effects of similar compounds, including Bis(2-ethylhexyl) 3,3'-thiodipropionate (Heinemeyer et al., 2013).
Endocrine Disruption and Reproductive Toxicity : Research discusses the endocrine-disrupting properties of BPA and similar chemicals, affecting reproductive health in humans and wildlife. Such studies provide insight into the mechanisms through which Bis(2-ethylhexyl) 3,3'-thiodipropionate may act, given its structural similarities to known endocrine disruptors (Lagos-Cabré & Moreno, 2012).
Impacts on Placental and Fetal Development : Investigations into the effects of BPA and phthalates on the placenta suggest potential developmental risks associated with exposure to similar compounds, including Bis(2-ethylhexyl) 3,3'-thiodipropionate. These studies highlight concerns regarding prenatal exposure and its implications for fetal health (Strakovsky & Schantz, 2018).
Mechanisms of Action and Remediation
Mechanisms of Toxicity and Environmental Remediation : Research on the remediation of BPS-contaminated water sheds light on potential strategies for addressing pollution by similar compounds, including Bis(2-ethylhexyl) 3,3'-thiodipropionate. This underscores the importance of understanding the mechanisms of toxicity and environmental fate of such chemicals (Fang et al., 2020).
Epigenetic Effects : Studies have explored the epigenetic impacts of BPA, suggesting that similar compounds might also affect gene expression through epigenetic modifications. This line of research indicates potential areas of investigation for Bis(2-ethylhexyl) 3,3'-thiodipropionate, particularly in relation to its long-term health effects (Kundakovic & Champagne, 2011).
属性
IUPAC Name |
2-ethylhexyl 3-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4S/c1-5-9-11-19(7-3)17-25-21(23)13-15-27-16-14-22(24)26-18-20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNLSBYMGKTWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCSCCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884489 | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-ethylhexyl) 3,3'-thiodipropionate | |
CAS RN |
10526-15-5 | |
| Record name | 1,1′-Bis(2-ethylhexyl) 3,3′-thiobis[propanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10526-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) 3,3'-thiodipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















